molecular formula C9H11BrF3NO2 B2975518 N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide CAS No. 1564568-43-9

N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide

Cat. No.: B2975518
CAS No.: 1564568-43-9
M. Wt: 302.091
InChI Key: OTWWGJHBLGQACO-UHFFFAOYSA-N
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Description

N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide is a synthetic organic compound with the molecular formula C9H11BrF3NO2 and a molecular weight of 302.09 g/mol . This compound is characterized by the presence of a bromoacetyl group, a cyclopentyl ring, and a trifluoroacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide typically involves the reaction of cyclopentylamine with 2-bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide involves its interaction with biological molecules through its reactive bromoacetyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoroacetamide moiety enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide is unique due to its combination of a bromoacetyl group, a cyclopentyl ring, and a trifluoroacetamide moiety. This combination imparts specific chemical reactivity and stability, making it valuable for various research applications .

Properties

IUPAC Name

N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrF3NO2/c10-5-6(15)8(3-1-2-4-8)14-7(16)9(11,12)13/h1-5H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWWGJHBLGQACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)CBr)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564568-43-9
Record name N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide
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